1-(3,5-Dichloro-2-hydroxyphenyl)-3-(2-furyl)prop-2-en-1-one
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Overview
Description
1-(3,5-Dichloro-2-hydroxyphenyl)-3-(2-furyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of dichloro and hydroxy substituents on one phenyl ring and a furan ring on the other side of the propenone bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloro-2-hydroxyphenyl)-3-(2-furyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3,5-dichloro-2-hydroxybenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichloro-2-hydroxyphenyl)-3-(2-furyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction can lead to the formation of dihydrochalcones.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Dihydrochalcones.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
1-(3,5-Dichloro-2-hydroxyphenyl)-3-(2-furyl)prop-2-en-1-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloro-2-hydroxyphenyl)-3-(2-furyl)prop-2-en-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: Could bind to cellular receptors, modulating signal transduction pathways.
DNA Interaction: Potential to intercalate with DNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dichloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one: Similar structure but lacks the furan ring.
1-(2-Hydroxyphenyl)-3-(2-furyl)prop-2-en-1-one: Similar structure but lacks the dichloro substituents.
Uniqueness
1-(3,5-Dichloro-2-hydroxyphenyl)-3-(2-furyl)prop-2-en-1-one is unique due to the presence of both dichloro and hydroxy substituents on the phenyl ring and the furan ring on the propenone bridge. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H8Cl2O3 |
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Molecular Weight |
283.10 g/mol |
IUPAC Name |
(E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H8Cl2O3/c14-8-6-10(13(17)11(15)7-8)12(16)4-3-9-2-1-5-18-9/h1-7,17H/b4-3+ |
InChI Key |
MIKNUQMCCASJTD-ONEGZZNKSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)C2=C(C(=CC(=C2)Cl)Cl)O |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
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